![molecular formula C18H21NO2 B2644933 N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide CAS No. 1351635-25-0](/img/structure/B2644933.png)
N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide
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Overview
Description
Compounds like “N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide” belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group called an amide group - characterized by a nitrogen atom attached to a carbonyl group .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an amine with a carboxylic acid or its derivatives . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of a compound like this would consist of a benzamide group (a benzene ring attached to a CONH2 group) and a phenylpropyl group (a phenyl group attached to a three-carbon chain). The 2,5-dimethyl indicates that there are methyl groups attached to the 2nd and 5th carbons of the benzene ring .Chemical Reactions Analysis
Amines, such as the one in this compound, can undergo a variety of reactions, including alkylation, acylation, and sulfonation . The specific reactions would depend on the other functional groups present in the molecule and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Microsomal Demethylation of N,N-Dimethylbenzamides
Research into the metabolism of N,N-dimethylbenzamides by rat liver microsomes reveals the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of intermediate N-hydroxymethyl-N-methylbenzamide. This study provides insights into the metabolic pathways and potential biochemical interactions of similar compounds, which could be relevant for understanding the metabolism and enzymatic reactions involving N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide (Constantino, Rosa, & Iley, 1992).
Reactions of N,N-Dimethylbenzamide Diethylmercaptole
The reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents highlight the compound's reactivity and the potential to form a range of products, including α-dimethylaminobenzylidene derivatives and heterocyclic compounds. This information may be valuable for designing synthetic pathways and understanding the chemical behavior of structurally related compounds like N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide (Mukaiyama & Yamaguchi, 1966).
Chemical Oxidation of Anticonvulsants
The study of the chemical oxidation of anticonvulsant compounds, which share structural similarities with the target molecule, provides insights into the oxidation sites and pathways. Understanding these chemical transformations can be crucial for developing new therapeutic agents and exploring the pharmacological applications of related compounds (Adolphe-Pierre et al., 1998).
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-9-10-14(2)16(11-13)17(20)19-12-18(3,21)15-7-5-4-6-8-15/h4-11,21H,12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKDLJRUXWFYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide |
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